molecular formula C9H7N3O2S2 B1607593 2-(2-Aminophenylthio)-5-nitrothiazole CAS No. 306936-76-5

2-(2-Aminophenylthio)-5-nitrothiazole

Cat. No.: B1607593
CAS No.: 306936-76-5
M. Wt: 253.3 g/mol
InChI Key: HMGOYRDBYTYTKZ-UHFFFAOYSA-N
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Description

2-(2-Aminophenylthio)-5-nitrothiazole is a heterocyclic compound that features a thiazole ring substituted with an aminophenylthio group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminophenylthio)-5-nitrothiazole typically involves the condensation of 2-aminothiophenol with 5-nitrothiazole. One common method includes the reaction of 2-aminothiophenol with 5-nitro-2-chlorothiazole in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned laboratory methods to ensure higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminophenylthio)-5-nitrothiazole can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 4-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride.

    Substitution: Electrophilic substitution can be facilitated by reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 2-(2-Aminophenylthio)-5-aminothiazole.

    Substitution: Formation of halogenated derivatives of the thiazole ring.

Scientific Research Applications

2-(2-Aminophenylthio)-5-nitrothiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Aminophenylthio)-5-nitrothiazole involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with nucleic acids and proteins, leading to antimicrobial or anticancer effects. The thiazole ring can also interact with enzyme active sites, inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Aminophenylthio)-5-nitrothiazole is unique due to the presence of both the aminophenylthio and nitro groups, which confer distinct reactivity and potential biological activity. This combination of functional groups allows for a wide range of chemical modifications and applications in various fields.

Properties

IUPAC Name

2-[(5-nitro-1,3-thiazol-2-yl)sulfanyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2S2/c10-6-3-1-2-4-7(6)15-9-11-5-8(16-9)12(13)14/h1-5H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMGOYRDBYTYTKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)SC2=NC=C(S2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370716
Record name 2-(2-Aminophenylthio)-5-nitrothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306936-76-5
Record name 2-[(5-Nitro-2-thiazolyl)thio]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306936-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Aminophenylthio)-5-nitrothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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